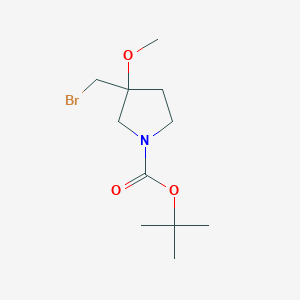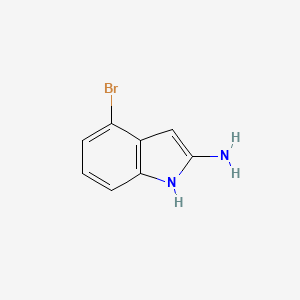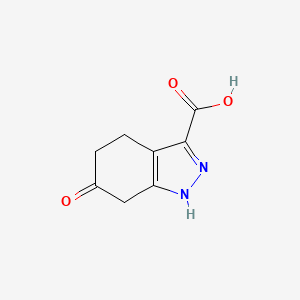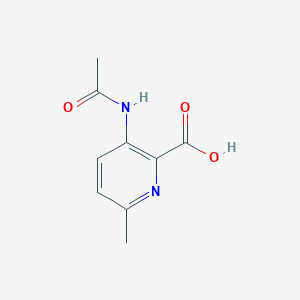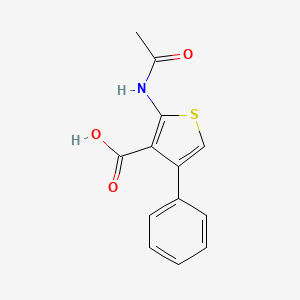
2-(Azidomethyl)-3,5-dibromothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Azidomethyl)-3,5-dibromothiophene is an organic compound that features both azido and bromine functional groups attached to a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) for bromination and sodium azide for the azidation step .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactive nature of azides and bromine compounds.
化学反応の分析
Types of Reactions
2-(Azidomethyl)-3,5-dibromothiophene can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.
Reduction Reactions: The azido group can be reduced to an amine using reagents like trimethylphosphine and water.
Cycloaddition Reactions: The azido group can engage in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Azidation: Sodium azide in a suitable solvent.
Reduction: Trimethylphosphine and water for the reduction of azides to amines.
Major Products
Triazoles: Formed through cycloaddition reactions with alkynes.
Amines: Formed through the reduction of the azido group.
科学的研究の応用
2-(Azidomethyl)-3,5-dibromothiophene has several applications in scientific research:
作用機序
The mechanism of action of 2-(Azidomethyl)-3,5-dibromothiophene largely depends on the specific reactions it undergoes. For example, in click chemistry, the azido group reacts with alkynes to form triazoles through a cycloaddition reaction. This reaction is often catalyzed by copper(I) ions (CuAAC) or can proceed without a catalyst under strain-promoted conditions (SPAAC) . The molecular targets and pathways involved are specific to the context in which the compound is used, such as labeling biomolecules or forming conductive materials.
類似化合物との比較
Similar Compounds
2-(Azidomethyl)benzene: Similar in structure but lacks the bromine atoms and thiophene ring.
3,5-Dibromo-2-methylthiophene: Similar but lacks the azido group.
2-(Azidomethyl)furan: Similar but contains an oxygen atom in the ring instead of sulfur.
Uniqueness
2-(Azidomethyl)-3,5-dibromothiophene is unique due to the presence of both azido and bromine groups on a thiophene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in synthetic chemistry and materials science .
特性
分子式 |
C5H3Br2N3S |
|---|---|
分子量 |
296.97 g/mol |
IUPAC名 |
2-(azidomethyl)-3,5-dibromothiophene |
InChI |
InChI=1S/C5H3Br2N3S/c6-3-1-5(7)11-4(3)2-9-10-8/h1H,2H2 |
InChIキー |
TVMIVBUFNBBTRU-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC(=C1Br)CN=[N+]=[N-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


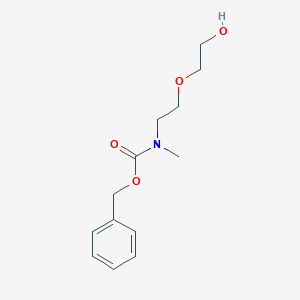

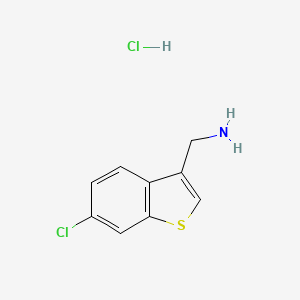
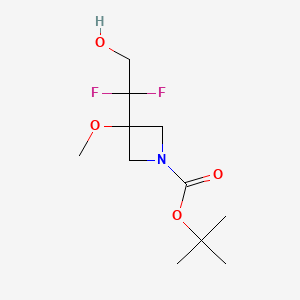
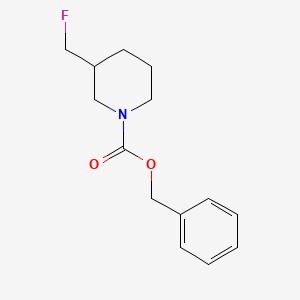

![rac-(1R,5S)-2-methoxy-8-oxa-3-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13499430.png)

![2,3,6,7,8,12b-hexahydro-Pyrazino[2,1-a][2]benzazepin-4(1H)-one](/img/structure/B13499432.png)
